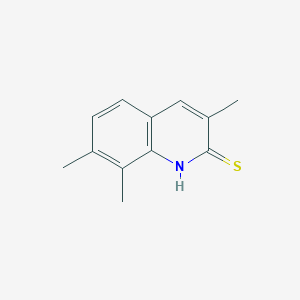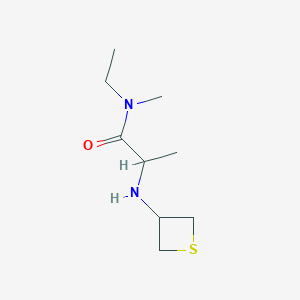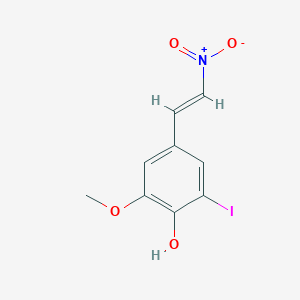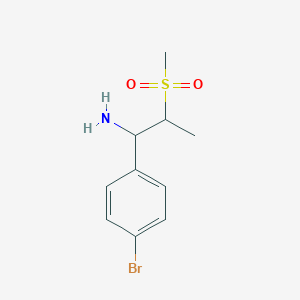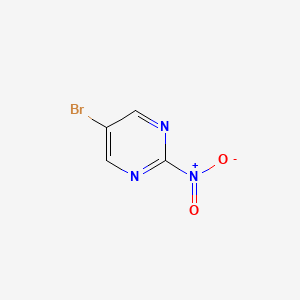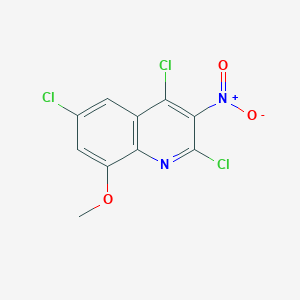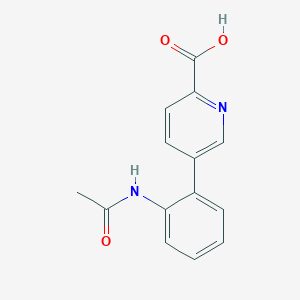![molecular formula C8H7N3O B13002177 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.
Preparation Methods
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be approached through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization to form the desired fused heterocycle . Industrial production methods may involve multistep synthesis and transition metal-mediated synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of kinase inhibitors for cancer therapy. The pyrrolo[2,1-f][1,2,4]triazine scaffold is an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves the inhibition of specific kinases that are dysregulated in cancer. By targeting these kinases, the compound can interfere with cell signaling pathways that promote cancer cell proliferation and survival. This targeted approach helps to minimize the impact on healthy cells and reduce side effects compared to traditional chemotherapy .
Comparison with Similar Compounds
Similar compounds to 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde include other fused heterocycles like pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds share a similar core structure but may have different substituents that confer unique properties. For example, remdesivir and avapritinib are notable examples that contain the pyrrolo[2,1-f][1,2,4]triazine scaffold and are used in antiviral and anticancer therapies, respectively .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-4-3-7-1-2-8-5-9-6-10-11(7)8/h1-2,4-6H,3H2 |
InChI Key |
GPRXMFNTFHWMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
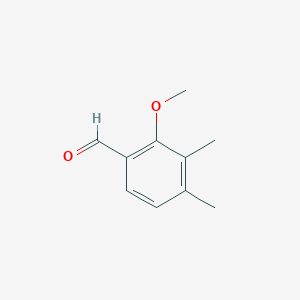
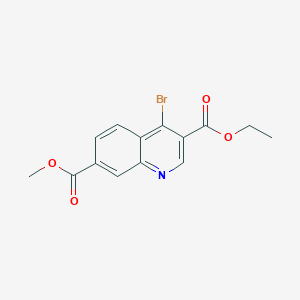
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)
